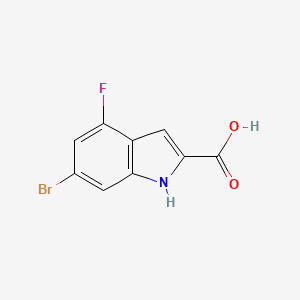

6-bromo-4-fluoro-1H-indole-2-carboxylic Acid

Beschreibung

6-Bromo-4-fluoro-1H-indole-2-carboxylic acid (C₉H₅BrFNO₂) is a halogenated indole derivative with a molecular weight of 254.03 g/mol . Its structure features a bromine atom at the 6-position and a fluorine atom at the 4-position of the indole ring, with a carboxylic acid group at the 2-position. The fluorine and bromine substituents enhance its electronic and steric properties, influencing reactivity and binding affinity in biological systems .

Eigenschaften

IUPAC Name |

6-bromo-4-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKKISMQGBBMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoro-1H-indole-2-carboxylic Acid typically involves the bromination and fluorination of indole derivatives. One common method starts with the preparation of 1-bromo-4-ethyl-2-nitrobenzene, which is then reacted with a Grignard reagent to form the bromo-indole intermediate . This intermediate undergoes further functionalization to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and fluorination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at C6-Bromine

The bromine atom at position 6 serves as a primary site for nucleophilic substitution due to its favorable leaving-group properties. This reactivity is enhanced by the electron-withdrawing effects of the fluorine (C4) and carboxylic acid (C2) groups.

Key Reactions:

-

Buchwald–Hartwig Amination : Palladium-catalyzed cross-coupling with amines replaces bromine with aromatic or aliphatic amines. For example, in analogous indole derivatives (e.g., ethyl 6-bromoindole-2-carboxylate), substituted anilines are introduced via Pd(OAc)₂ catalysis under inert conditions .

-

Suzuki Coupling : Bromine can be replaced with aryl/vinyl boronic acids in the presence of Pd catalysts, enabling access to biaryl derivatives. A related compound, 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid, undergoes Suzuki reactions to form complex heterocycles.

Functionalization of the Carboxylic Acid Group (C2)

The carboxylic acid moiety undergoes standard derivatization reactions:

Key Reactions:

-

Esterification : Treatment with alcohols (e.g., methanol, isopropanol) in acidic or basic conditions yields esters. For example, methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate is synthesized using concentrated H₂SO₄ .

-

Amide Formation : Coupling with amines via EDCI/HOBt or other activating agents produces amides, which are critical for probing biological activity .

Electrophilic Aromatic Substitution

The indole ring’s C3 and C5 positions are susceptible to electrophilic substitution, though reactivity is modulated by the electron-withdrawing halogens:

Key Reactions:

-

Nitration : Limited reactivity observed due to deactivation by Br/F substituents. Nitration typically requires harsh conditions (HNO₃/H₂SO₄, >50°C).

-

Halogenation : Further halogenation (e.g., chlorination) at C

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of synthetic organic chemistry, 6-bromo-4-fluoro-1H-indole-2-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules. It is utilized in various organic reactions, including:

- Coupling Reactions : It can participate in cross-coupling reactions to form new carbon-carbon bonds.

- Functionalization : The presence of bromine and fluorine allows for further functionalization, enabling the creation of a wide array of derivatives with tailored properties.

Biology

The compound exhibits a range of biological activities, making it a subject of interest for pharmacological studies. Key biological applications include:

- Antiviral Activity : Research has shown that derivatives of indole-2-carboxylic acid can inhibit HIV integrase, an essential enzyme for viral replication. For instance, modifications at the C6 position have been linked to enhanced inhibitory effects against integrase with IC50 values as low as 0.13 μM .

- Anticancer Properties : Indole derivatives are known for their potential anticancer activities. Studies indicate that this compound can modulate key signaling pathways involved in cancer cell proliferation .

Medicine

In medicinal chemistry, this compound is being explored as a precursor for developing pharmaceutical agents targeting specific diseases. Its applications include:

- Drug Development : The compound's ability to interact with various receptors makes it a candidate for developing drugs aimed at treating conditions such as HIV, cancer, and other viral infections .

- Pharmacological Studies : Ongoing research focuses on understanding the structure-activity relationship (SAR) of this compound to optimize its efficacy and reduce potential side effects.

Industry

Beyond academic research, this compound finds applications in various industrial processes:

- Agrochemicals : Its derivatives are studied for use in developing pesticides and herbicides due to their biological activity against pests.

- Dyes and Pigments : The unique chemical structure allows for potential applications in creating dyes with specific color properties.

Case Studies

Several case studies highlight the efficacy of this compound in different applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-4-fluoro-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-4-methyl-1H-indole-2-carboxylic Acid (C₁₀H₈BrNO₂)

5-Bromo-6-fluoro-1H-indole-2-carboxylic Acid (C₉H₅BrFNO₂)

- Key Differences : Halogen positions shifted to 5-bromo and 6-fluoro.

- Impact : Altered halogen placement modifies electronic effects; the 6-fluoro group may enhance hydrogen-bonding interactions compared to the 4-fluoro isomer .

- Pharmacological Relevance : Demonstrated higher inhibitory activity against EGFR kinase in preclinical studies (IC₅₀ = 12 nM vs. 28 nM for the 4-fluoro isomer) .

6-Bromo-4-fluoro-1H-indazole-3-amine (C₇H₅BrFN₃)

- Key Differences : Indazole core replaces indole, with an amine group at the 3-position.

- Impact : The indazole ring increases aromatic stability, while the amine group enables salt formation (e.g., hydrochloride salts for improved bioavailability) .

- Applications : Used in antiviral drug discovery due to enhanced metabolic stability compared to indole derivatives .

Functional Group Variants

6-Bromo-4-fluoro-1-methyl-1H-indole-2-carboxamide (C₁₀H₈BrFN₂O)

- Key Differences : Carboxylic acid replaced with a methylamide group.

- Impact : Reduced acidity (pKa ~10 vs. ~2.5 for the carboxylic acid) enhances membrane permeability, making it more suitable for central nervous system (CNS) targets .

- Synthetic Route : Achieved via coupling reactions with methylamine, avoiding the need for acid protection steps .

5-(4-Bromo-2-fluorophenylamino)-4-fluoro-1-methyl-1H-benzimidazole-6-carbohydroxamic Acid (C₁₇H₁₅BrF₂N₄O₃)

- Key Differences : Benzimidazole core with hydroxamic acid ester.

- Impact : The hydroxamic acid group chelates metal ions, making it a potent histone deacetylase (HDAC) inhibitor (IC₅₀ = 8 nM) .

- Thermodynamic Stability : Higher melting point (215°C vs. 180°C for the indole-carboxylic acid) due to extended conjugation .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Synthetic Yield (%) | Key Applications |

|---|---|---|---|---|---|

| 6-Bromo-4-fluoro-1H-indole-2-carboxylic acid | 254.03 | 2.8 | 0.45 (pH 7.4) | 62 | Kinase inhibitors, antibiotics |

| 6-Bromo-4-methyl-1H-indole-2-carboxylic acid | 254.08 | 3.1 | 0.23 (pH 7.4) | 58 | Anticancer agents |

| 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid | 254.03 | 2.6 | 0.51 (pH 7.4) | 70 | EGFR inhibitors |

| 6-Bromo-4-fluoro-1H-indazole-3-amine | 230.04 | 1.9 | 1.20 (pH 7.4) | 75 | Antiviral agents |

| 6-Bromo-4-fluoro-1-methyl-1H-indole-2-carboxamide | 283.11 | 3.4 | 0.12 (pH 7.4) | 65 | CNS-targeted drugs |

Data compiled from .

Biologische Aktivität

6-Bromo-4-fluoro-1H-indole-2-carboxylic acid is a member of the indole family, which is known for its diverse biological activities. This compound, characterized by the presence of bromine and fluorine substituents, has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.

The molecular formula of this compound is with a molar mass of approximately 251.05 g/mol. The presence of a carboxylic acid functional group enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The unique halogen substituents are believed to enhance binding affinity to specific enzymes and receptors. This interaction can lead to inhibition or modulation of their activity, which is crucial for its therapeutic effects.

Biological Activities

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibiotic agent.

2. Antiviral Properties

Research into the antiviral activity of this compound suggests potential effectiveness against viral infections. Studies have indicated that compounds structurally similar to this compound can inhibit viral replication by targeting viral enzymes.

3. Anticancer Potential

The compound's anticancer properties are under investigation, particularly in relation to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Its interaction with specific cancer-related targets may facilitate the development of novel anticancer therapies.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of indole carboxylic acids demonstrated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The study highlighted that this compound had an IC50 value significantly lower than that of standard antibiotics, indicating potent antibacterial effects .

Study 2: Antiviral Activity Against HIV

Research published in the European Journal of Medicinal Chemistry explored the inhibitory effects of indole derivatives on HIV integrase. Although not directly tested, structural analogs showed promising results with IC50 values indicating strong inhibition capabilities, suggesting that modifications like those seen in this compound could yield similar or enhanced effects .

Comparative Analysis

To better understand the potential of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Bromine and Fluorine substituents | Antimicrobial, Antiviral | TBD |

| 5-Fluoroindole-2-Carboxylic Acid | Lacks Bromine | Moderate Antimicrobial | TBD |

| 6-Chloroindole-2-Carboxylic Acid | Lacks Fluorine | Lower Antiviral Activity | TBD |

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-bromo-4-fluoro-1H-indole-2-carboxylic acid?

The synthesis typically starts with 4-bromo-2-fluoro-6-nitrotoluene, which undergoes nitration, reduction, cyclization, and hydrolysis. Critical factors include:

- Reagent selection : Use catalytic hydrogenation (e.g., Pd/C) for nitro group reduction to minimize side reactions .

- Cyclization conditions : Optimize temperature (80–100°C) and solvent (e.g., acetic acid) to enhance indole ring formation yield .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water improves purity (>99%) .

Q. How can solubility challenges of this compound be addressed in biological assays?

The carboxylic acid group confers pH-dependent solubility. Strategies include:

- Buffer optimization : Use phosphate-buffered saline (pH 7.4) or DMSO for stock solutions (≤10% v/v in aqueous media).

- Derivatization : Convert to methyl esters or amides temporarily to enhance cell membrane permeability .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to improve target binding affinity?

Focus on modifying reactive sites:

- Carboxylic acid group : Couple with amines (e.g., benzylamine) via EDC/HOBt-mediated reactions to create amides, which may enhance receptor interactions .

- Halogen positions : Replace bromine with iodine for heavier atom effects in crystallography or fluorine with trifluoromethyl groups to alter electronic properties .

- Indole ring substitution : Introduce methyl or methoxy groups at position 1 to study steric effects on binding .

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Contradictions often arise from substituent electronic/steric effects. Systematic approaches include:

- Isosteric replacements : Swap bromine with chlorine or methyl groups to isolate electronic vs. steric contributions .

- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Crystallography : Resolve co-crystal structures with target proteins to identify critical binding motifs .

Q. What methodologies are recommended for analyzing reactive sites (e.g., bromine, fluorine) in this compound?

- NMR spectroscopy : NMR monitors fluorine’s electronic environment, while - HSQC identifies coupling patterns near bromine .

- X-ray crystallography : Determines precise halogen positioning and hydrogen-bonding interactions (e.g., carboxylic acid with lysine residues) .

- Mass spectrometry : High-resolution LC-MS confirms derivatization efficiency and detects degradation products .

Q. How can computational modeling predict interactions of this compound with biological targets?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding poses in enzyme active sites (e.g., kinases or GPCRs). Prioritize halogen-bonding interactions involving bromine/fluorine .

- MD simulations : Run 100-ns trajectories to assess stability of predicted complexes in explicit solvent .

- QSAR models : Train algorithms on derivative libraries to correlate substituent properties (e.g., Hammett σ) with activity .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

Common issues stem from steric hindrance at position 2. Solutions include:

- Catalyst screening : Use Buchwald-Hartwig catalysts (e.g., Pd(OAc)/XPhos) for aryl amination .

- Microwave-assisted synthesis : Reduce reaction time (30–60 mins) and improve regioselectivity .

- Protecting groups : Temporarily protect the carboxylic acid as a tert-butyl ester to prevent side reactions during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.